3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione
Description
Structure
3D Structure
Properties
CAS No. |
63917-28-2 |
|---|---|
Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
4-phenyl-3,4-dihydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C14H12N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H,(H2,15,16,17) |
InChI Key |
KGYGEGTZCZIKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Procedure and Conditions
Example Synthesis:
Microwave irradiation of tetralone (1.32 g, 0.01 mol), thiourea (0.76 g, 0.01 mol), and benzaldehyde (1.06 g, 0.01 mol) in acetonitrile with HCl for 4 minutes yields 45% of 4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione.
Advantages
-
Rapid synthesis : Completion in <10 minutes vs. hours for conventional methods.
-
Eco-friendly : Reduced solvent volumes and energy consumption.
Ultrasonic Irradiation Method
Ultrasonic synthesis, as detailed by Tandfonline, offers an efficient alternative with high regioselectivity. This method utilizes high-frequency sound waves to accelerate reaction kinetics.
Synthetic Protocol
Example Synthesis:
Ultrasonic treatment of 2-aminobenzonitrile (1.18 g, 0.01 mol) and phenyl isothiocyanate (1.35 g, 0.01 mol) for 30 minutes affords 3,4-dihydro-4-phenyl-2(1H)-quinazolinethione in 85% yield.
Key Benefits
Comparative Analysis of Methods
Recent Advances and Modifications
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3,4-dihydro-2(1H)-quinazolinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-phenyl-3,4-dihydro-2(1H)-quinazolinethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The thione group is particularly important for its binding affinity and reactivity, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione becomes apparent when compared to related derivatives. Below is a detailed analysis of its analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Research Findings
Reactivity and Functional Groups
- The thione (-S) group in this compound enhances its ability to participate in redox reactions and metal coordination, unlike the lactam group in 6-Bromo-3,4-dihydro-4-phenyl-carbostyril .
- Substitutions like dimethoxy and furylmethyl in analogs (e.g., C₁₅H₁₅N₃O₃S) increase steric hindrance and alter electronic properties, as evidenced by higher boiling points (457.6°C vs. 203–205°C for bromo derivatives) .
Pharmacological Activity Derivatives such as 5,7-dihydroxy-3-(4-hydroxy-3-methylphenyl)-4(3H)-quinazolinethione (from ) exhibit selective binding to estrogen receptor beta (ERβ), suggesting that hydroxyl and methyl groups critically influence receptor affinity.
Synthetic Challenges
- Attempts to synthesize 4-(p-chlorophenyl)-1,2-dihydro-6,7-dimethoxy-2(1H)-quinazolinethione (a chloro-substituted analog) revealed challenges in cyclization, with IR spectra indicating incomplete reactions . This highlights the sensitivity of quinazolinethione synthesis to substituent positioning.
However, the hexahydro analog (C₁₄H₁₆N₂S) may exhibit improved solubility due to reduced ring rigidity .
Biological Activity
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinazoline core with a phenyl group at the 4-position and a thioketone functional group. This structure contributes to its interaction with various biological targets.
Antitumor Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds in this class inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Quinazoline derivatives can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : These compounds have been shown to arrest the cell cycle at specific phases, preventing further cell division.
Case Study : In vitro assays revealed that this compound displayed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Activity
Quinazoline derivatives are also recognized for their anti-inflammatory properties. They act as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE7A, which plays a crucial role in inflammatory responses.
- Mechanism of Action : By inhibiting PDE7A, these compounds increase intracellular cAMP levels, leading to reduced inflammation.
Research Findings : A series of synthesized quinazoline derivatives showed promising PDE7A inhibition activities. The most potent derivatives exhibited significant anti-inflammatory effects in animal models of inflammation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for evaluating its therapeutic potential.
| Parameter | Value/Description |
|---|---|
| Absorption | Rapidly absorbed after oral administration |
| Metabolism | Primarily metabolized in the liver |
| Half-life | Approximately 6 hours |
| Toxicity | Low toxicity observed in preclinical studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
